molecular formula C24H27NO2 B12477351 2-(Adamantan-1-YL)-N-(4-phenoxyphenyl)acetamide

2-(Adamantan-1-YL)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12477351
M. Wt: 361.5 g/mol
InChI Key: GIWFGUUTBGGRBI-UHFFFAOYSA-N
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Description

2-(Adamantan-1-YL)-N-(4-phenoxyphenyl)acetamide is an organic compound that features a unique structure combining an adamantane moiety and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-YL)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:

    Formation of Adamantane Derivative: The adamantane moiety is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Coupling with Phenoxyphenyl Group: The functionalized adamantane is then coupled with a phenoxyphenyl derivative through a nucleophilic substitution or condensation reaction.

    Acetylation: The final step involves the acetylation of the intermediate product to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques, such as recrystallization or chromatography, are also crucial in the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-YL)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-(Adamantan-1-YL)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its structural properties can be exploited in the development of advanced materials, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe or tool in studying biological processes and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-YL)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides structural rigidity, while the phenoxyphenyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Adamantan-1-YL)-N-(4-methoxyphenyl)acetamide
  • 2-(Adamantan-1-YL)-N-(4-chlorophenyl)acetamide
  • 2-(Adamantan-1-YL)-N-(4-fluorophenyl)acetamide

Uniqueness

2-(Adamantan-1-YL)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of the phenoxyphenyl group, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C24H27NO2/c26-23(16-24-13-17-10-18(14-24)12-19(11-17)15-24)25-20-6-8-22(9-7-20)27-21-4-2-1-3-5-21/h1-9,17-19H,10-16H2,(H,25,26)

InChI Key

GIWFGUUTBGGRBI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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